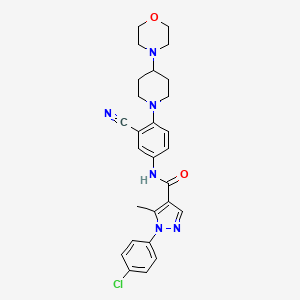

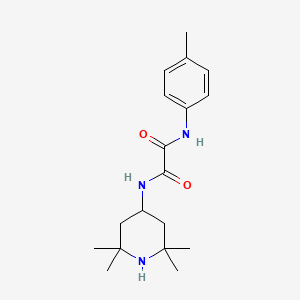

1-(4-Chlorophenyl)-N-(3-cyano-4-(4-morpholinopiperidin-1-yl)phenyl)-5-methyl-1H-pyrazole-4-carboxamide

概要

説明

IL-15 is a pro-inflammatory cytokine with roles in cancer and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, celiac disease, and alopecia areata. IL-15 can induce IL-17 production by CD4 T cells. Y320 is an inhibitor of the release of IL-17 by CD4 T cells stimulated with IL-15, either alone or in combination with CXCL12 and anti-CD3 monoclonal antibody (IC50s = 57.4 and 25.7 nM, respectively). Oral administration of Y320 (0.3-3 mg/kg) reduces the expression of inflammatory cytokines, including IL-17, and inhibits joint destruction in type II collagen-induced arthritis (CIA) in mice. In this model, it acts synergistically with TNF-α monoclonal antibody in ameliorating arthritis and joint destruction scores. Y320 also significantly reduces joint swelling in cynomolgus monkey CIA.

Y-320 is an orally active phenylpyrazoleanilide immunomodulator. Y-320 inhibits IL-17 production by CD4 T cells stimulated with IL-15 with IC50 values of 20 to 60 nM.

科学的研究の応用

1. Enhancing Protein Synthesis and Ribosome Biogenesis Y-320 has been found to stimulate ribosome biogenesis and protein synthesis . It potently enhances premature termination codon (PTC) readthrough by aminoglycosides like G418 . This suggests that Y-320 could be used to increase cellular protein levels and protein synthesis, which could have various applications in biological research and medicine .

Treatment of Genetic Diseases

Y-320 has been shown to enhance the readthrough of premature termination codons (PTCs), which cause over 10% of genetic disease cases . This suggests that Y-320 could potentially be used in the treatment of genetic diseases caused by PTCs .

Inhibition of Interleukin 17 Production

Y-320 has been found to inhibit the production of Interleukin 17 (IL-17) by CD4 T cells stimulated with IL-15 . This suggests that Y-320 could be used in the treatment of diseases where IL-17 plays a role, such as autoimmune diseases .

Treatment of Rheumatoid Arthritis

Y-320 has been shown to ameliorate collagen-induced arthritis (CIA) in mice and cynomolgus monkeys . This suggests that Y-320 could potentially be used in the treatment of rheumatoid arthritis (RA) .

Sensitizing Multidrug-Resistant Tumors to Chemotherapy

Y-320 has been found to sensitize multidrug-resistant (MDR) tumors to chemotherapy . It inhibits P-glycoprotein (P-gp) efflux function without altering P-gp expression, and subsequently reverses P-gp mediated drug resistance in MDR cells . This suggests that Y-320 could potentially be used in combination with chemotherapy to treat MDR tumors .

Modulation of Chemokine Expression

Y-320 has been found to up-regulate the expression of CXC chemokines . This suggests that Y-320 could potentially be used to modulate immune responses, as chemokines play a key role in the immune system .

作用機序

Target of Action

Y-320 primarily targets CD4 T cells . These cells play a crucial role in the immune response, helping to coordinate the body’s reaction to infections and diseases .

Mode of Action

Y-320 inhibits the production of Interleukin 17 (IL-17) by CD4 T cells stimulated with IL-15 . IL-17 is a pro-inflammatory cytokine that plays a key role in host defense mechanisms and inflammatory responses .

Biochemical Pathways

Y-320 affects several biochemical pathways. It enhances the readthrough of premature termination codons (PTCs) by the aminoglycoside G418, leading to an increase in cellular protein levels and protein synthesis . This process is independent of mTOR signaling . Y-320 also up-regulates the expression of several CXC chemokines .

Pharmacokinetics

It is known to be orally active , suggesting it has good bioavailability.

Result of Action

Y-320 has several effects at the molecular and cellular level. It increases ribosome biogenesis and protein synthesis . It also enhances the readthrough of PTCs by G418, leading to the restoration of full-length functional proteins . Furthermore, Y-320 up-regulates the expression of several CXC chemokines .

Action Environment

The action of Y-320 can be influenced by environmental factors. For instance, the presence of the aminoglycoside G418 enhances the effects of Y-320 . Additionally, the CXCR2 antagonist SB225002 can reduce the effects of Y-320 .

特性

IUPAC Name |

1-(4-chlorophenyl)-N-[3-cyano-4-(4-morpholin-4-ylpiperidin-1-yl)phenyl]-5-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN6O2/c1-19-25(18-30-34(19)24-5-2-21(28)3-6-24)27(35)31-22-4-7-26(20(16-22)17-29)33-10-8-23(9-11-33)32-12-14-36-15-13-32/h2-7,16,18,23H,8-15H2,1H3,(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZNJVZTAWBIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)N4CCC(CC4)N5CCOCC5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031899 | |

| Record name | Y-320 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-N-(3-cyano-4-(4-morpholinopiperidin-1-yl)phenyl)-5-methyl-1H-pyrazole-4-carboxamide | |

CAS RN |

288250-47-5 | |

| Record name | 1-(4-Chlorophenyl)-N-[3-cyano-4-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-5-methyl-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288250-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Y-320 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Y-320 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Y-320 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S7NR4B46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Y-320?

A1: Y-320 primarily acts by inhibiting the production of interleukin-17 (IL-17), a pro-inflammatory cytokine. [, , , , , , ]

Q2: How does Y-320 affect IL-17 production?

A2: Y-320 specifically inhibits IL-17 production by CD4+ T cells that have been stimulated with IL-15. [, , , , , ] The exact molecular mechanism of this inhibition is not fully elucidated.

Q3: What are the downstream effects of Y-320's inhibition of IL-17 production?

A3: By inhibiting IL-17, Y-320 can:

- Reduce inflammation: IL-17 plays a key role in inflammatory responses, so its inhibition can dampen inflammation. [, , , ]

- Improve rheumatoid arthritis symptoms: Studies have shown that Y-320 can ameliorate collagen-induced arthritis in mice and cynomolgus monkeys, likely by reducing IL-17-driven inflammation in the joints. [, , , , , ]

- Potentially impact other IL-17-related conditions: Given IL-17's involvement in various diseases, Y-320 might have therapeutic potential in other conditions, though further research is needed. [, , ]

Q4: Does Y-320 affect other cytokines or signaling pathways?

A4: While Y-320's primary target appears to be IL-17 production, research suggests it might influence other pathways:

- NF-κB signaling: A study in rats indicated Y-320 could downregulate the NF-κB pathway, which is involved in inflammatory responses. []

- CXC chemokine signaling: Y-320 was found to upregulate CXC chemokines, particularly those signaling through the CXCR2 receptor, which contributed to its effects on protein synthesis and PTC readthrough. []

Q5: What is the molecular formula and weight of Y-320?

A5: The molecular formula of Y-320 is C26H30ClN7O3, and its molecular weight is 524.03 g/mol.

Q6: Is there any spectroscopic data available for Y-320?

A6: The provided research articles do not include detailed spectroscopic data (NMR, IR, etc.) for Y-320.

Q7: Are there studies on the material compatibility and stability of Y-320 under various conditions?

A7: The provided research primarily focuses on Y-320's biological activity. Information regarding its material compatibility, stability under different conditions (temperature, pH, light), or potential catalytic properties is not discussed.

Q8: Are there any studies on the structure-activity relationship (SAR) of Y-320?

A8: The provided research does not delve into the SAR of Y-320. Investigating how structural modifications impact its activity, potency, and selectivity would be an area for further investigation.

Q9: What is known about the stability of Y-320 and potential formulations?

A9: Specific details regarding Y-320's stability under various storage conditions, formulation strategies to enhance solubility or bioavailability, and SHE (safety, health, and environment) regulations are not discussed in these research articles.

Q10: What are the pharmacokinetic (PK) properties of Y-320?

A11: While some studies demonstrate the in vivo efficacy of Y-320, detailed information on its absorption, distribution, metabolism, and excretion (ADME) is limited in the provided research. [, ]

Q11: What is the evidence for Y-320's efficacy in in vitro and in vivo models?

A11: Several studies demonstrate Y-320's efficacy:

- In vitro: Y-320 effectively inhibits IL-17 production by IL-15-stimulated CD4+ T cells. [, , , , , ]

- In vivo: Oral administration of Y-320 ameliorated collagen-induced arthritis in mice and cynomolgus monkeys. [, , , , , ] It also showed promising results in reducing Aβ-induced neurotoxicity and cognitive decline in a mouse model. []

Q12: Is there any evidence of resistance development to Y-320?

A12: The development of resistance to Y-320 is not discussed in the provided research. This is an important aspect to consider in further preclinical and clinical studies.

Q13: What is the safety profile of Y-320?

A14: While the research highlights Y-320's therapeutic potential, comprehensive toxicology studies evaluating its long-term safety are not presented. [, ]

Q14: Have any drug delivery strategies been explored for Y-320?

A14: The research primarily focuses on oral administration of Y-320. Targeted drug delivery approaches are not discussed.

Q15: Are there any known biomarkers associated with Y-320's efficacy or toxicity?

A15: The research does not identify specific biomarkers for Y-320 efficacy or toxicity. Further research could explore potential biomarkers to predict treatment response or monitor adverse effects.

Q16: What analytical methods are used to characterize and quantify Y-320?

A16: The specific analytical techniques used to characterize and quantify Y-320 are not detailed in the provided articles.

Q17: Are there established quality control measures for Y-320?

A17: Information on quality control and assurance measures during Y-320 development and manufacturing is not provided.

Q18: Has the environmental impact of Y-320 been studied?

A18: Data on Y-320's environmental impact, degradation pathways, and potential ecotoxicological effects is not available in the provided research.

Q19: What is known about Y-320's dissolution and solubility properties?

A19: The research does not provide specific information on Y-320's dissolution rate, solubility in different media, or the impact of these factors on its bioavailability.

Q20: Has Y-320 been investigated for potential immunogenicity?

A20: The provided research focuses on Y-320's immunomodulatory effects, particularly on IL-17. Data regarding its potential to directly elicit an immune response (immunogenicity) is not discussed.

Q21: What is known about the biocompatibility and biodegradability of Y-320?

A21: The research primarily focuses on Y-320's therapeutic potential. Detailed studies on its biocompatibility with different cell types and tissues, as well as its biodegradability, are not presented.

Q22: Are there alternative compounds or therapies similar to Y-320?

A24: While the research doesn't directly compare Y-320 to alternatives, other IL-17 inhibitors are being explored for various inflammatory diseases. [] Comparing their performance, cost, and overall impact would be valuable for future research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[3-(3,4-dihydroxyphenyl)propanoylamino]carbamothioylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B1683549.png)